molecular formula C8H13NO B1426382 1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 90154-94-2

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B1426382
CAS No.: 90154-94-2
M. Wt: 139.19 g/mol
InChI Key: SSDWQEONEAXDEB-UHFFFAOYSA-N
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Description

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone featuring a pyrrolidine ring substituted with a methyl group at the 2-position. The compound’s structure combines a conjugated enone system with a saturated nitrogen heterocycle, making it a versatile intermediate in organic synthesis and drug discovery. The pyrrolidine moiety enhances solubility in polar solvents, while the enone group provides reactivity for nucleophilic additions or cycloadditions .

Properties

IUPAC Name

1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-8(10)9-6-4-5-7(9)2/h3,7H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDWQEONEAXDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrolidine with acryloyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the prop-2-en-1-one moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of 1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one and Analogues

Compound Name Core Structure Key Substituents Heterocycle Type Functional Groups Evidence ID
This compound α,β-unsaturated ketone 2-Methylpyrrolidine Pyrrolidine (saturated) Enone, tertiary amine
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Lactam Quinoxaline, methyl Pyrrolidin-2-one Amide, aromatic
(E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one α,β-unsaturated ketone Pyridine, 4-bromophenyl Pyridine (aromatic) Enone, bromo
(E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one α,β-unsaturated ketone Morpholine, 4-bromophenyl Morpholine (saturated) Enone, ether
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one α,β-unsaturated ketone Sulfonyl, dimethylamino, 4-chlorophenyl None Enone, sulfonyl, amine

Key Observations :

  • Heterocycle Variation : The pyrrolidine in the target compound contrasts with morpholine (oxygen-based, ), pyridine (aromatic nitrogen, ), and lactam systems (). These differences influence electronic properties and hydrogen-bonding capacity .
  • Substituent Effects: Electron-withdrawing groups (e.g., bromo in , sulfonyl in ) increase enone reactivity, whereas electron-donating groups (e.g., methylpyrrolidine in the target compound) may stabilize the conjugated system .

Physicochemical Properties

Table 2: Selected Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Crystallographic Data (R factor) Evidence ID
This compound Not reported High (due to pyrrolidine) Not available
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one Not specified Moderate R = 0.063 (single-crystal XRD)
(E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one 103–105 Low (crystalline) Not reported
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Not specified Moderate IR: 3469 cm⁻¹ (N–H stretch)

Key Observations :

  • The methylpyrrolidine group in the target compound likely enhances solubility in polar solvents compared to aromatic analogues (e.g., pyridine-based compounds in ).

Table 3: Reported Bioactivities of Analogues

Compound Name Bioactivity Mechanism/Application Evidence ID
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Antimicrobial Docking studies suggest enzyme inhibition
Thiochromene Grafted Spirooxindoles Anticancer Apoptosis induction in vitro
Morpholine-Based Chalcones (C1, C2) MAO-A Inhibition Antidepressant potential
Sulfonyl-Containing Enones Antifungal Nonazole scaffold

Key Observations :

  • The target compound’s bioactivity remains uncharacterized in the evidence, but structural analogs demonstrate diverse applications, including antimicrobial (), anticancer (), and CNS-targeting () activities.

Biological Activity

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound notable for its unique structure, which includes a pyrrolidine ring and an enone functional group. Its molecular formula is C_8H_13N, and it has a molecular weight of approximately 139.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound features a reactive double bond and a nucleophilic pyrrolidine moiety, making it suitable for various synthetic applications. Its structure allows for interactions with biological pathways, particularly through enzyme modulation and receptor binding.

Biological Activity

Research indicates that this compound interacts with several biological targets, influencing various physiological processes. The following sections detail the compound's mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The following table summarizes key interactions:

Biological Target Type of Interaction Effect
EnzymesInhibition/ActivationModulates metabolic pathways
ReceptorsAgonism/AntagonismAlters signaling cascades
Ion ChannelsBlockade/ActivationAffects cellular excitability

These interactions can lead to significant biological effects, including modulation of neurotransmitter release and alteration of cellular responses to stimuli.

Therapeutic Applications

This compound has been investigated for its therapeutic properties in various contexts:

  • Neurological Disorders : The compound has shown promise in preclinical studies for conditions such as anxiety and depression by modulating neurotransmitter systems.
  • Pain Management : Its analgesic properties have been explored in models of chronic pain, indicating potential utility in pain relief therapies.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties, warranting further investigation into its use as an antimicrobial agent.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anxiety Models : In a study involving rodent models of anxiety, administration of the compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Pain Relief : Another study demonstrated that the compound significantly reduced pain responses in models of neuropathic pain, indicating its efficacy as an analgesic.
  • Antimicrobial Efficacy : Research has shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting possible applications in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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